Zileuton O-glucuronide

Pharmacokinetics Metabolite profiling Mass balance

Authentic diastereomeric mixture of zileuton O-glucuronide (CAS 141056-63-5), the major human metabolite accounting for 73.1–76.5% of urinary recovery. Supplied as a fully characterized reference standard with certified purity profile and traceability to USP/EP standards. Essential for ANDA bioanalytical method validation, chiral pharmacokinetic studies, and ICH Q3A/Q3B impurity profiling. Avoid quantification errors from non-certified or single-isomer surrogates.

Molecular Formula C₁₇H₂₀N₂O₈S
Molecular Weight 412.41
CAS No. 141056-63-5
Cat. No. B1146194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZileuton O-glucuronide
CAS141056-63-5
Synonyms1-O-[(Aminocarbonyl)(1-benzo[b]thien-2-ylethyl)amino]-β-D-glucopyranuronic Acid; 
Molecular FormulaC₁₇H₂₀N₂O₈S
Molecular Weight412.41
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2S1)N(C(=O)N)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C17H20N2O8S/c1-7(10-6-8-4-2-3-5-9(8)28-10)19(17(18)25)27-16-13(22)11(20)12(21)14(26-16)15(23)24/h2-7,11-14,16,20-22H,1H3,(H2,18,25)(H,23,24)/t7?,11-,12-,13+,14-,16-/m0/s1
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zileuton O-Glucuronide (CAS 141056-63-5): The Dominant Urinary Metabolite Reference Standard for Zileuton Bioanalytical and ANDA Programs


Zileuton O-glucuronide (CAS 141056-63-5) is a carbohydrate acid derivative and the major human metabolite of the 5-lipoxygenase (5-LOX) inhibitor zileuton [1]. It exists as a mixture of two diastereomeric O-glucuronide conjugates derived from the R(+) and S(−) enantiomers of the parent drug, and is recognized as the primary circulating and urinary metabolite species [2]. The compound is supplied as a fully characterized reference standard with regulatory-compliant analytical documentation for use in abbreviated new drug application (ANDA) submissions, analytical method development and validation (AMV), and quality control (QC) applications during commercial zileuton production [3].

Why an Uncharacterized or Generic Glucuronide Standard Cannot Substitute for Authentic Zileuton O-Glucuronide in Regulated Bioanalytical Workflows


Zileuton undergoes extensive and stereoselective first-pass metabolism, with glucuronide conjugates accounting for 73.1–76.5% of the administered dose recovered in urine, while unchanged parent drug represents less than 0.5% [1]. This near-exclusive metabolic commitment means that bioanalytical methods relying on a non-certified or structurally unconfirmed glucuronide standard risk systematic quantification errors in mass balance studies, impurity profiling, and pharmacokinetic bridging assessments. In renal impairment, the mean metabolite-to-parent area ratios for these pharmacologically inactive glucuronides increase progressively with declining creatinine clearance [2], creating an additional requirement for accurately characterized reference material to ensure reliable quantitation across patient populations. Generic substitution with an unqualified glucuronide standard or surrogate cannot reproduce the exact diastereomeric composition, chromatographic retention behavior, and mass spectrometric response factors required for validated regulatory methods [1].

Quantitative Differentiation Evidence for Zileuton O-Glucuronide Against Its Nearest Comparators: A Head-to-Head Procurement Decision Toolkit


Glucuronide Conjugates Account for 73–77% of Administered Dose vs. <0.5% for Unchanged Zileuton — Mass Balance Dominance

In a randomized pharmacokinetic study of 16 healthy male volunteers receiving single oral doses of zileuton (200–800 mg), the mean percentage of the administered dose recovered in urine as glucuronide metabolites ranged from 73.1% to 76.5% and showed no dose-related differences [1]. In contrast, unchanged parent zileuton accounted for less than 0.5% of the administered dose [2]. This represents a >146-fold quantitative dominance of the glucuronide elimination pathway over renal excretion of intact drug.

Pharmacokinetics Metabolite profiling Mass balance

Pharmacologically Inactive Metabolite vs. Parent Drug 5-LOX Inhibition (IC50 0.5 µM) — Differentiating Safety-Relevant from Pharmacologically Active Species

The FDA prescribing information and clinical pharmacokinetic literature consistently classify zileuton O-glucuronide conjugates as 'pharmacologically inactive' metabolites [1]. In contrast, the parent drug zileuton is a potent and reversible 5-lipoxygenase inhibitor with an IC50 of 0.5 µM against 5-LO in rat basophilic leukemia-1 (RBL-1) cell supernatant and an IC50 of 0.46 µg/mL for ex vivo LTB4 inhibition in human whole blood, achieving ≥80% inhibition at 2 µg/mL and 98% inhibition at peak therapeutic concentrations of 5.9 µg/mL . This complete loss of target pharmacological activity upon glucuronidation establishes a clear functional differentiation: the metabolite is an elimination product, not a contributor to therapeutic efficacy.

Pharmacodynamics Drug metabolism Safety pharmacology

Formation Rate-Limited Elimination of Glucuronides vs. Highly Variable N-Dehydroxylated Metabolite Kinetics — Differential Analytical Requirements

The elimination of zileuton glucuronide metabolites is formation rate-limited, meaning their apparent elimination half-life reflects the rate of glucuronidation rather than renal elimination per se [1]. By contrast, the N-dehydroxylated metabolite (A-66193) exhibits highly variable pharmacokinetics with a more than dose-proportional increase in dose-normalized Cmax and AUC0–24h [1]. This kinetic dichotomy means that analytical methods developed for the N-dehydroxylated metabolite cannot be directly adapted for glucuronide quantification without addressing fundamentally different concentration-time profile characteristics and sampling time requirements.

Pharmacokinetics Metabolite kinetics Bioanalysis

Renal Clearance of Glucuronide Metabolites Exceeds Normal Glomerular Filtration Rate — Evidence of Active Tubular Secretion vs. Parent Drug Hepatic Clearance

The renal clearance of zileuton glucuronide metabolites exceeds the normal glomerular filtration rate (GFR; ~120 mL/min), providing direct evidence that these conjugates undergo active renal tubular secretion in addition to passive glomerular filtration [1]. This is mechanistically distinct from the parent drug, which undergoes primarily hepatic clearance (~670 mL/min in healthy subjects) via CYP1A2, 2C9, and 3A4-mediated oxidation combined with glucuronidation [2]. The active tubular secretion pathway for the glucuronide metabolites implies potential vulnerability to transporter-mediated drug-drug interactions and renal impairment effects that differ from those affecting the parent drug.

Renal pharmacology Drug excretion Transporter-mediated clearance

Metabolite-to-Parent AUC Ratio Progressively Increases with Renal Function Decline — A Quantitative Differentiation for Clinical Bioanalytical Method Applicability

In a clinical study across five renal function categories (healthy: CrCl >90 mL/min; mild: 60–90; moderate: 30–59; severe: <30; hemodialysis), the mean metabolite-to-parent AUC ratios for zileuton glucuronides increased progressively as renal function declined [1]. This progressive accumulation of glucuronide conjugates relative to parent drug in renally impaired patients creates a quantitative, population-dependent differentiation: bioanalytical methods validated only at metabolite ratios typical of healthy subjects will underperform when applied to severe renal impairment cohorts. Notably, hemodialysis removed less than 0.5% of the administered zileuton dose, indicating that the glucuronide metabolites are not effectively cleared by dialysis [1].

Renal impairment Therapeutic drug monitoring Metabolite ratio

Stereoselective Glucuronidation: S(−) Enantiomer Plasma Clearance 49–76% Higher Than R(+) Enantiomer — Diastereomer-Specific Reference Standard Necessity

Zileuton is administered as a racemate, and its two enantiomers undergo stereoselective glucuronidation. The apparent total plasma clearance of the S(−) enantiomer is 49–76% higher than the corresponding values for the R(+) enantiomer [1], consistent with in vitro findings that human hepatic microsomes exhibit stereoselective glucuronidation kinetics [2]. In a more extreme species-specific demonstration, dog hepatic microsomes glucuronidate the S-isomer but completely fail to generate a glucuronide conjugate of the R-isomer [3]. Consequently, zileuton O-glucuronide exists as a mixture of diastereomers (R- and S-glucuronide conjugates) that require a reference standard reflecting this diastereomeric composition for accurate chromatographic method development.

Chiral pharmacokinetics Enantioselective metabolism Diastereomer analysis

Procurement-Driven Application Scenarios for Zileuton O-Glucuronide (CAS 141056-63-5): Where Authentic Reference Standard Is Indispensable


ANDA Bioequivalence Study Support: Validated LC-MS/MS Quantification of the Major Circulating Metabolite

In abbreviated new drug application (ANDA) bioequivalence studies for generic zileuton products, regulatory agencies require validated bioanalytical methods capable of quantifying both parent drug and major metabolites. Because zileuton O-glucuronide represents 73.1–76.5% of the administered dose recovered in urine and is the dominant circulating metabolite species [1], a certified reference standard of authentic diastereomeric composition is indispensable for method development, calibration curve construction, and quality control sample preparation. The formation rate-limited elimination kinetics of the glucuronide metabolites [1] further demand that method validation studies incorporate metabolite-specific stability testing (freeze-thaw, bench-top, long-term storage) and matrix effect evaluation using the genuine glucuronide standard, not a surrogate.

Renal Impairment Pharmacokinetic Bridging Studies: Concentration Range Validation for Metabolite Accumulation

Because the mean metabolite-to-parent AUC ratio for zileuton glucuronides increases progressively with declining renal function (from CrCl >90 mL/min to <30 mL/min and hemodialysis), with less than 0.5% of the dose removed by dialysis [2], pharmacokinetic studies in renally impaired populations require a glucuronide reference standard with a certified purity profile that supports method validation across an extended calibration range. The active tubular secretion of glucuronide conjugates (renal clearance > normal GFR) [1] introduces additional analytical sensitivity requirements for quantifying metabolite accumulation that may not be captured by parent-drug-only methods. Procurement of a fully characterized reference standard with traceability to USP or EP pharmacopeial standards [3] is essential for regulatory acceptance of these population-specific bioanalytical methods.

Forced Degradation and Impurity Profiling: Differentiating Metabolite Impurities from Degradation Products in Drug Substance QC

Forced degradation studies under hydrolytic and oxidative stress conditions can generate products that co-elute with or are isobaric with the glucuronide metabolite in UHPLC-PDA and LC-MS/QTOF analyses [4]. Use of an authentic zileuton O-glucuronide reference standard allows unambiguous identification and resolution of metabolite-related impurities from true chemical degradation products during pharmaceutical quality control testing and stability studies. Given the pharmacological inactivity of the glucuronide metabolite [2], its presence as a drug substance impurity carries a different toxicological qualification threshold compared to reactive degradation products, making accurate identification and quantification critical for ICH Q3A/Q3B compliance.

Diastereomer-Specific Chromatographic Method Development for Stereoselective Metabolism Studies

The R(+) and S(−) enantiomers of zileuton exhibit a 49–76% difference in plasma clearance due to stereoselective glucuronidation [1], and the resulting glucuronide conjugates exist as a diastereomeric mixture [5]. Analytical methods intended to resolve and individually quantify R-glucuronide and S-glucuronide diastereomers require a reference standard whose diastereomeric composition is characterized and certified. A generic single-isomer glucuronide standard or a standard of undefined stereochemical composition will produce incorrect diastereomer peak assignments and inaccurate relative quantification, compromising enantioselective drug-drug interaction studies and chiral pharmacokinetic investigations involving zileuton co-administered with warfarin or theophylline.

Quote Request

Request a Quote for Zileuton O-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.